molecular formula C12H10Ca3O16 B12318516 Calcium hydroxycitrate

Calcium hydroxycitrate

Cat. No.: B12318516
M. Wt: 530.4 g/mol
InChI Key: RVEPHTVUPANNSH-UHFFFAOYSA-H
Attention: For research use only. Not for human or veterinary use.
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Description

Calcium hydroxycitrate is a compound derived from citric acid. It is known for its ability to complex with calcium ions, making it an effective inhibitor of calcium oxalate monohydrate crystallization. This property has made it a subject of interest in the treatment of kidney stones and other medical applications .

Chemical Reactions Analysis

Types of Reactions

Calcium hydroxycitrate primarily undergoes complexation reactions with calcium ions. It does not undergo significant oxidation, reduction, or substitution reactions under normal conditions .

Common Reagents and Conditions

The common reagents used in the preparation of this compound include hydroxycitrate extracted from Garcinia species and calcium salts. The reaction is typically carried out in an aqueous medium under controlled pH conditions .

Major Products Formed

The major product formed from the reaction of hydroxycitrate with calcium salts is this compound. This compound is known for its ability to inhibit the crystallization of calcium oxalate monohydrate .

Biological Activity

Calcium hydroxycitrate (HCA) is a compound derived from the fruit of the Garcinia cambogia plant, known for its potential health benefits, particularly in weight management and kidney stone prevention. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

This compound exhibits several biological activities, primarily through its interaction with metabolic pathways and its impact on crystal formation in the kidneys:

  • Inhibition of Calcium Oxalate Crystallization : HCA has been shown to inhibit the growth of calcium oxalate monohydrate crystals more effectively than citrate at low concentrations. This suggests that HCA may serve as a superior alternative for preventing kidney stones .
  • Metabolic Pathway Modulation : Research indicates that HCA can modulate various metabolic pathways, including those related to glycine, serine, threonine, and phenylalanine metabolism. These pathways are crucial for maintaining renal health and preventing stone formation .

1. Kidney Stone Prevention

HCA's ability to inhibit calcium oxalate crystallization makes it a promising candidate for preventing kidney stones. Laboratory studies have demonstrated that HCA can dissolve calcium oxalate crystals in supersaturated solutions, highlighting its potential as a therapeutic agent .

A study involving rats showed that HCA administration significantly reduced blood urea nitrogen and serum creatinine levels while increasing urine volume. The findings suggest that HCA not only prevents crystal formation but also protects against renal injury associated with stone disease .

2. Weight Management

HCA is widely marketed as a weight-loss supplement. Clinical trials have reported modest weight loss associated with HCA supplementation, although the clinical significance remains uncertain due to small effect sizes .

Case Study 1: Kidney Stone Treatment

A preliminary study involving human subjects demonstrated that oral ingestion of HCA resulted in its excretion in urine, confirming its potential utility as a kidney stone therapeutic. Participants showed reduced crystallization rates of calcium oxalate in urine samples following HCA supplementation .

Case Study 2: Cancer Treatment

In a separate investigation, HCA was combined with alpha-lipoic acid in patients with advanced cancer. This combination therapy exhibited efficacy in slowing tumor growth and improving survival rates compared to conventional chemotherapy alone. Although this application is still under investigation, it highlights HCA's broader therapeutic potential beyond weight management and urolithiasis .

Research Findings

The following table summarizes key research findings related to this compound:

StudyFocusKey Findings
Metabolomics AnalysisHCA reduced CaOx crystal deposition and modulated metabolic pathways associated with renal protection.
Inhibition of Crystal GrowthHCA outperformed citrate in inhibiting calcium oxalate crystallization in vitro.
Weight Loss TrialsMeta-analysis indicated a small but statistically significant weight loss effect from HCA supplementation.
Urinary Excretion StudyConfirmed urinary excretion of HCA after oral intake, supporting its role in kidney stone prevention.
Cancer TreatmentCombination therapy with HCA showed potential in slowing tumor growth in advanced cancer patients.

Properties

IUPAC Name

tricalcium;1,2-dihydroxypropane-1,2,3-tricarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H8O8.3Ca/c2*7-2(8)1-6(14,5(12)13)3(9)4(10)11;;;/h2*3,9,14H,1H2,(H,7,8)(H,10,11)(H,12,13);;;/q;;3*+2/p-6
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVEPHTVUPANNSH-UHFFFAOYSA-H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)[O-])C(C(C(=O)[O-])O)(C(=O)[O-])O.C(C(=O)[O-])C(C(C(=O)[O-])O)(C(=O)[O-])O.[Ca+2].[Ca+2].[Ca+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Ca3O16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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